molecular formula C13H15FN4O3S3 B5808750 5-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

5-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

Cat. No.: B5808750
M. Wt: 390.5 g/mol
InChI Key: FDMPDROIDDVDEE-UHFFFAOYSA-N
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Description

5-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a complex organic compound that features a unique combination of functional groups, including a dimethylsulfamoyl group, an ethylsulfanyl group, a thiadiazole ring, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the core thiadiazole ring. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides under acidic conditions. The subsequent steps involve the introduction of the dimethylsulfamoyl and ethylsulfanyl groups, followed by the attachment of the fluorobenzamide moiety. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process. The scalability of the synthesis would be a key consideration, ensuring that the compound can be produced in large quantities to meet demand.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in a variety of substituted benzamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzamide moiety suggests potential interactions with proteins or nucleic acids, while the thiadiazole ring could contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl hydrosulfide
  • 1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea
  • 3-({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Uniqueness

5-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O3S3/c1-4-22-13-17-16-12(23-13)15-11(19)9-7-8(5-6-10(9)14)24(20,21)18(2)3/h5-7H,4H2,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMPDROIDDVDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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